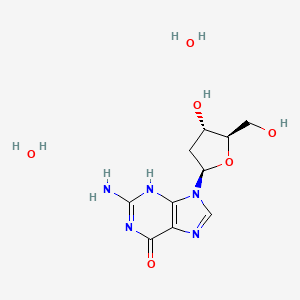
Ethyl 2-(acetoxymethyl)nicotinate
Overview
Description
Ethyl 2-(acetoxymethyl)nicotinate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Percutaneous Penetration : Ethyl nicotinate, a related compound, demonstrates significant skin penetration properties. It was found that methyl and ethyl nicotinates delivered into skin in vitro could effectively bypass the stratum corneum barrier (Guy et al., 1986).
Crystal Structures : Studies on molecules similar to Ethyl 2-(acetoxymethyl)nicotinate, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, reveal polarized electronic structures and variations in crystal structures despite nearly identical molecular conformations (Cobo et al., 2008).
Attractant Properties : Ethyl nicotinate was found to be a potent attractant for Thrips obscuratus in peaches and apricots, suggesting potential applications in pest control (Penman et al., 1982).
Chromatographic Analysis : The separation effects of nicotinic acid derivatives, including ethyl nicotinate, have been investigated using densitometry and chromatography. This has implications for analytical chemistry and quality control in pharmaceuticals (Pyka & Klimczok, 2007).
Retinoprotective Effects : Derivatives of this compound, such as 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, have shown potential retinoprotective effects in pharmacological studies, suggesting applications in treating eye diseases (Peresypkina et al., 2020).
Binding and Hydrolysis : Research on nicotinate esters, including ethyl nicotinate, has explored their binding to and hydrolysis by human serum albumin, an important aspect in drug delivery and pharmacokinetics (Steiner et al., 1992).
Photoreactivity : Nicotinic acid and its derivatives, like ethyl nicotinate, show varying photoreactivity based on solvent and acidity, which could be important in photochemical applications (Takeuchi et al., 1974).
Synthesis Techniques : Methods for synthesizing nicotinate esters from various raw materials, including ethyl nicotinate, have been explored, offering insights into more efficient and cost-effective production processes (Ungureanu & Danila, 2001).
Properties
IUPAC Name |
ethyl 2-(acetyloxymethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-11(14)9-5-4-6-12-10(9)7-16-8(2)13/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPQSDWNTJHWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(1S,2S,6R,8S)-6,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0(2,6)]decan-4-yl]quinoline](/img/structure/B8035996.png)


![[(1S)-1-carboxy-3-oxo-3-phenylpropyl]azanium;chloride](/img/structure/B8036007.png)



![tert-butyl 4-[(2S)-2-aminopropyl]piperazine-1-carboxylate;dihydrochloride](/img/structure/B8036029.png)

![1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B8036035.png)




